2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole
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Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-fluorophenylhydrazine, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium azide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in herbicide synthesis.
2,4-Disubstituted thiazoles: Known for their broad-spectrum biological activities.
Uniqueness
2-[(2,4-Dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4/c15-11-4-1-10(13(16)7-11)8-21-19-14(18-20-21)9-2-5-12(17)6-3-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQYUIEJFYZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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